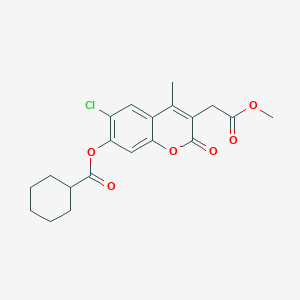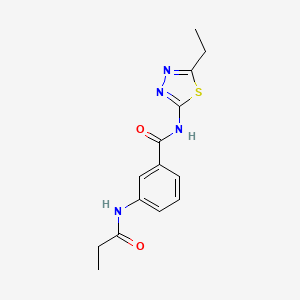![molecular formula C21H22ClFN2O2 B11165676 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-N-cyclohexylbenzamide](/img/structure/B11165676.png)
2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-N-cyclohexylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-N-cyclohexylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-fluoro substituted phenyl group, an acylamino linkage, and a cyclohexylbenzamide moiety. Its molecular structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-N-cyclohexylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Preparation of 2-chloro-6-fluorophenylacetic acid: This can be synthesized through the halogenation of phenylacetic acid, followed by selective fluorination.
Formation of the acyl chloride: The 2-chloro-6-fluorophenylacetic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl2).
Acylation reaction: The acyl chloride is reacted with aniline derivatives to form the acylamino intermediate.
Cyclohexylbenzamide formation: The final step involves the reaction of the acylamino intermediate with cyclohexylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-N-cyclohexylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The acylamino group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, particularly at the acylamino linkage, to form corresponding oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted derivatives with different nucleophiles.
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxides and other oxidized products.
Scientific Research Applications
2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-N-cyclohexylbenzamide has several scientific research applications:
Medicinal Chemistry: Potential use in the development of anti-inflammatory and analgesic agents due to its structural similarity to known bioactive compounds.
Biological Studies: Investigation of its interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: Use as a probe to study cellular pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-N-cyclohexylbenzamide is not fully elucidated, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the acylamino and cyclohexylbenzamide moieties suggests potential binding to active sites of enzymes, leading to inhibition or modulation of their activity. Further research is needed to fully understand the pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorophenylacetic acid
- 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}benzamide
- 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-N-propan-2-ylbenzamide
Uniqueness
2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-N-cyclohexylbenzamide is unique due to the presence of the cyclohexyl group, which can influence its physicochemical properties and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile compared to similar compounds.
Properties
Molecular Formula |
C21H22ClFN2O2 |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
2-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]-N-cyclohexylbenzamide |
InChI |
InChI=1S/C21H22ClFN2O2/c22-17-10-6-11-18(23)16(17)13-20(26)25-19-12-5-4-9-15(19)21(27)24-14-7-2-1-3-8-14/h4-6,9-12,14H,1-3,7-8,13H2,(H,24,27)(H,25,26) |
InChI Key |
MXOIYRFZUSOELX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(butylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165594.png)
![Propyl 4-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11165599.png)
![1-[4-(acetylamino)phenyl]-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide](/img/structure/B11165605.png)
![Methyl 2-({7-methylimidazo[1,2-a]pyridin-2-yl}formamido)acetate](/img/structure/B11165608.png)

![5-chloro-N-[2-(cyclohexylcarbamoyl)phenyl]-2-methoxybenzamide](/img/structure/B11165618.png)
![7-[(2-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one](/img/structure/B11165622.png)

![N-(3-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11165638.png)
![N-{6-[(1H-indol-2-ylcarbonyl)amino]hexanoyl}-L-methionine](/img/structure/B11165652.png)

![2-[(2-methoxyethyl)sulfanyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11165658.png)

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B11165668.png)
